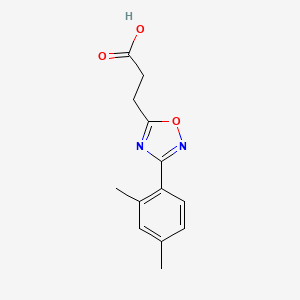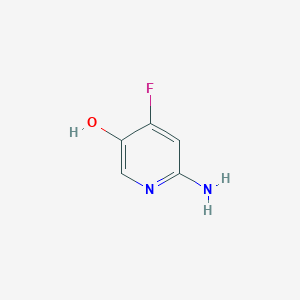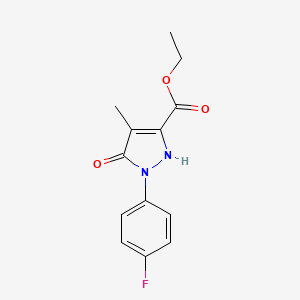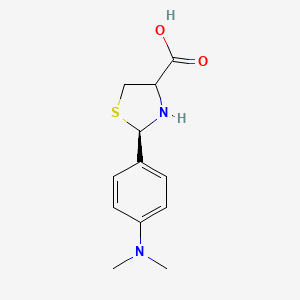
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with L-cysteine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine-4-carboxylic acid.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-4-carboxylic acid.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (2R)-2-(4-(Methylamino)phenyl)thiazolidine-4-carboxylic acid
- (2R)-2-(4-(Ethylamino)phenyl)thiazolidine-4-carboxylic acid
- (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern and chiral center, which can influence its reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C12H16N2O2S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC名 |
(2R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10?,11-/m1/s1 |
InChIキー |
UVBBPRJLXWJSHK-RRKGBCIJSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


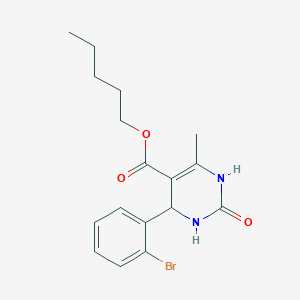
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)
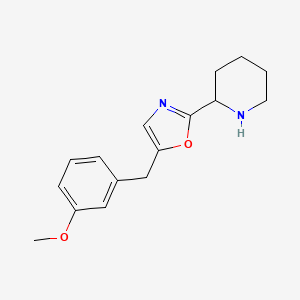

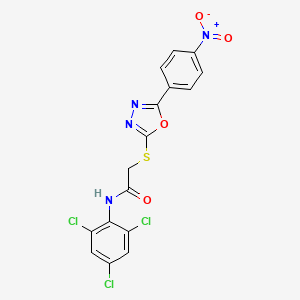


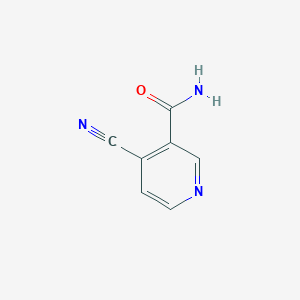
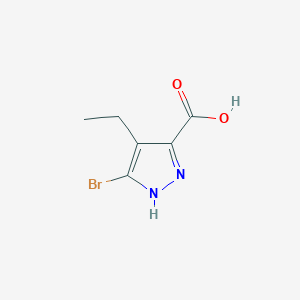
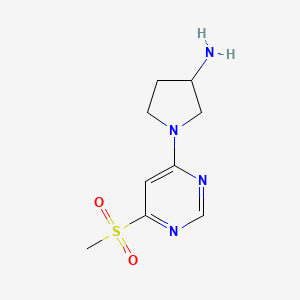
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
